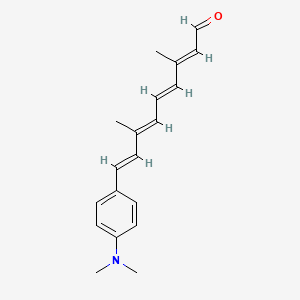

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with alternating double and single bonds, which contributes to its stability and reactivity. The presence of the dimethylamino group enhances its electron-donating capabilities, making it a valuable compound in organic synthesis and material science.

Métodos De Preparación

The synthesis of 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal can be achieved through several methods. One common approach involves the condensation of 4-(dimethylamino)benzaldehyde with appropriate aliphatic aldehydes under acidic or basic conditions. The reaction typically requires a catalyst such as acetic anhydride and pyridine or sodium hydroxide in the presence of a phase transfer catalyst like Aliquat 336 . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into corresponding alcohols or alkanes.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating dimethylamino group. Common reagents include halogens and nitrating agents.

Condensation: The compound can participate in aldol condensation reactions, forming larger conjugated systems.

Aplicaciones Científicas De Investigación

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal has several applications in scientific research:

Biology: The compound’s derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.

Medicine: Research has indicated its potential use in developing therapeutic agents due to its ability to interact with biological macromolecules.

Industry: It is employed in the production of dyes and pigments, owing to its vibrant color and stability.

Mecanismo De Acción

The mechanism by which 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal exerts its effects involves its interaction with molecular targets through its conjugated system. The compound can engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids, influencing their structure and function. The dimethylamino group enhances its binding affinity by donating electrons, facilitating stronger interactions with target molecules.

Comparación Con Compuestos Similares

Similar compounds include:

4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group, contributing to their electron-donating properties and reactivity.

Azo compounds: Known for their vibrant colors and applications in dyes, these compounds also feature conjugated systems.

Chalcones: These compounds have a similar structure and are used in various chemical and biological applications.

In comparison, 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal stands out due to its extended conjugation and unique reactivity, making it a versatile compound in multiple research domains.

Actividad Biológica

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal, also known as a synthetic retinal analog, is a compound with significant potential in biological applications due to its unique structural features. With a molecular formula of C19H23N and a molecular weight of approximately 281.39 g/mol, this compound contains a long carbon chain with multiple double bonds and an aromatic dimethylamino group that enhances its reactivity and biological activity .

Structural Characteristics

The compound's structure is characterized by:

- Aromatic Component : The presence of the dimethylamino group attached to a phenyl ring.

- Aliphatic Chain : A long carbon chain with multiple double bonds (tetraenal configuration).

This structural arrangement contributes to its diverse biological activities, including potential roles in photoreception and as a therapeutic agent.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antioxidant Properties : Compounds in this class have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Anticancer Activity : Similar compounds have demonstrated potential in inhibiting tumor growth and cancer cell proliferation.

- Cholinesterase Inhibition : The dimethylamino group is known to enhance the inhibitory effects on acetylcholinesterase (AChE), a critical enzyme in neurotransmission.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 9-Phenyl-3,7-dimethylnona-2,4,6,8-tetraenal | Phenyl group | Antitumor activity | Lacks dimethylamino group |

| 9-(2-Methylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenal | Methyl-substituted phenyl | Antioxidant properties | Different substitution pattern |

| 9-(4-Methoxyphenyl)-3,7-dimethylnona-2,4,6,8-tetraenal | Methoxy group | Anticancer properties | Methoxy vs. dimethylamino substitution |

This table illustrates how the presence of specific substituents like the dimethylamino group significantly influences the compound's properties and potential applications.

Case Studies and Research Findings

Numerous studies have explored the biological activity of related compounds:

- Cholinesterase Inhibition : A study found that compounds with similar structural motifs showed potent inhibition of AChE with IC50 values in the nanomolar range. For example:

- Antioxidant Activity : Research indicates that compounds similar to this compound demonstrate considerable antioxidant capacity. This property is essential for mitigating oxidative stress-related diseases.

Propiedades

IUPAC Name |

(2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-16(6-5-7-17(2)14-15-21)8-9-18-10-12-19(13-11-18)20(3)4/h5-15H,1-4H3/b7-5+,9-8+,16-6+,17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVPDAVLABNTOF-KROFXTHXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=O)C=CC=C(C)C=CC1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=O)/C=C/C=C(\C)/C=C/C1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.